molecular formula C8H5KNO2+ B092261 Potassium phthalimide CAS No. 1074-82-4

Potassium phthalimide

Cat. No.: B092261
CAS No.: 1074-82-4
M. Wt: 186.23 g/mol
InChI Key: FYRHIOVKTDQVFC-UHFFFAOYSA-M
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Description

Potassium phthalimide is a chemical compound with the formula C₈H₄KNO₂. It is the potassium salt of phthalimide and typically appears as fluffy, very pale yellow crystals. This compound is widely used as a reagent in organic synthesis, particularly in the Gabriel synthesis of primary amines .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phthalimide can be synthesized by adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol. The desired product precipitates out of the solution . Another method involves heating phthalic anhydride with aqueous ammonia to form phthalimide, which is then treated with potassium hydroxide in ethanol to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phthalimide with potassium hydroxide in ethanol. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;isoindol-2-ide-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHIOVKTDQVFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85-41-6 (Parent)
Record name Potassium phthalimide
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DSSTOX Substance ID

DTXSID5027358
Record name Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide
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Molecular Weight

185.22 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Potassium phthalimide
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CAS No.

1074-82-4
Record name Potassium phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1)
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Record name Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide
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Record name N-potassium phthalimide
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Record name POTASSIUM PHTHALIMIDE
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Synthesis routes and methods

Procedure details

In a 1-liter three-neck round bottom flask, phthalimide (50 g) was suspended in ethyl alcohol (500 ml) and cooled to about 0° C. under stirring. A solution of alcoholic KOH (19 gm in 150 ml alcohol) was added slowly over a period of 15-20 mins., while keeping the mass temperature at 0°-5° C. After the addition was complete, the reaction mixture was stirred for 1/2 hour at 0°-5° C. and then filtered.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of potassium phthalimide?

A1: this compound has the molecular formula C8H4KNO2 and a molecular weight of 185.22 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided research articles don't delve into detailed spectroscopic analysis of this compound itself, they frequently utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize the products synthesized using this compound. [, , ] For instance, in a study on carborane triflates, researchers used 1H and 11B NMR to confirm the structures of compounds synthesized using this compound as a nucleophile. []

Q3: What is the primary application of this compound in organic synthesis?

A3: this compound is widely recognized as a reagent in the Gabriel synthesis, a method to prepare primary amines from alkyl halides. [] This involves reacting this compound with an alkyl halide to form an N-alkylphthalimide, followed by hydrolysis or hydrazinolysis to yield the primary amine. []

Q4: Can you provide examples of reactions where this compound acts as a nucleophile?

A4: Certainly! this compound readily undergoes nucleophilic substitution reactions with various electrophiles. For example:

  • Alkylation: It reacts with alkyl halides, including (alkoxymethylene)dimethylammonium chloride, to yield N-alkylphthalimides. [, ] This reaction proceeds with inversion of configuration, offering a stereoselective route to chiral amines. []
  • Ring-Opening of Lactones: this compound can open lactone rings, such as γ-butyrolactone, leading to the formation of substituted butyric acid derivatives. [, ]
  • Reaction with Carborane Triflates: this compound reacts with 1-trifluoromethanesulfonylmethyl-o-carborane, forming N-[(o-carboranyl-1-yl)methyl]phthalimide. []

Q5: Are there any examples of this compound used as a catalyst?

A5: Yes, this compound has demonstrated catalytic activity in several organic transformations. For instance, it catalyzes:

  • Knoevenagel Condensation: In aqueous media, this compound efficiently promotes the condensation of salicylaldehydes with activated β-dicarbonyl compounds, leading to various substituted coumarins. []
  • Multicomponent Reactions: It facilitates the synthesis of amino-benzochromenes through one-pot multicomponent reactions involving cyano-methylene compounds, aromatic aldehydes, and naphtholic compounds in water. []
  • Synthesis of Benzo[5,6]chromene Derivatives: It catalyzes the three-component reaction of arylglyoxal monohydrates, β-naphthol, and barbituric acid (or thiobarbituric acid) in water, producing benzo[5,6]chromene derivatives and their sulfur analogs. [, ]

Q6: How does this compound contribute to green chemistry practices?

A6: this compound aligns with green chemistry principles by enabling reactions in environmentally friendly solvents like water. [, , , ] Its use as a catalyst further reduces waste generation compared to stoichiometric reagents. [, , ] Additionally, its ability to promote reactions under mild conditions at room temperature minimizes energy consumption. []

Q7: Can this compound capture carbon dioxide?

A7: Yes, research indicates that this compound exhibits excellent carbon dioxide absorption capacity, capturing it almost equimolarly. [] The proposed mechanism involves the formation of a potassium carbamate intermediate. [] This property makes this compound a potential candidate for carbon capture and utilization technologies.

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